4-Amino-6-chloropyrimidine-2-thiol

Vue d'ensemble

Description

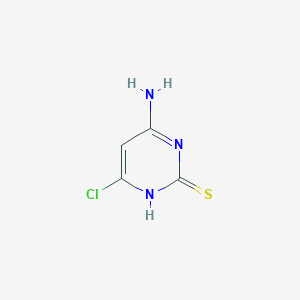

4-Amino-6-chloropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C4H4ClN3S. It is a derivative of pyrimidine, characterized by the presence of an amino group (-NH2), a chlorine atom (-Cl), and a thiol group (-SH) attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-chloropyrimidine-2-thiol typically involves the reaction of 4,6-dichloropyrimidine with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the thiol and amino groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Amino-6-chloropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles like ammonia, primary amines, or alkoxides in the presence of a base are used.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines, thiols.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : 4-Amino-6-chloropyrimidine-2-thiol has been shown to inhibit several key enzymes involved in cancer cell proliferation and survival. Notably, it affects the phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer .

- Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. Studies indicate significant inhibition of cell proliferation with IC50 values indicating strong activity .

2. Biological Studies

- Anti-inflammatory Potential : Research demonstrates that this compound can inhibit COX-2 activity, a critical enzyme in inflammatory processes. This suggests its potential use as an anti-inflammatory agent in clinical settings .

- Case Studies : One study highlighted the efficacy of this compound in reducing pro-inflammatory cytokine production, supporting its role in treating inflammatory diseases .

| Activity Type | IC50 Value (µM) | Cell Line/Target | Reference |

|---|---|---|---|

| Cytotoxicity | 0.029 | MDA-MB-231 (Breast Cancer) | |

| Cytotoxicity | 0.042 | HT-29 (Colorectal Cancer) | |

| COX-2 Inhibition | 0.04 | Enzyme Inhibition |

Current Research Trends

Ongoing research focuses on:

- Combination Therapies : Investigating the efficacy of this compound alongside other therapeutic agents to enhance treatment outcomes.

- Mechanistic Studies : Understanding the detailed mechanisms underlying its anticancer and anti-inflammatory effects.

- Pharmacokinetics : Exploring the absorption, distribution, metabolism, and excretion (ADME) profiles to optimize therapeutic use .

Case Studies

Several studies document the efficacy of this compound:

- A study evaluated its cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition of cell growth compared to standard treatments like Methotrexate .

- Another investigation focused on its enzyme inhibition properties, revealing that it effectively inhibits glutathione S-transferase (GST), suggesting potential applications in enhancing chemotherapeutic efficacy by reducing drug resistance .

Mécanisme D'action

The mechanism of action of 4-Amino-6-chloropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can interfere with nucleic acid synthesis by incorporating into DNA or RNA, disrupting their function. These interactions result in the modulation of cellular processes, including cell proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

4-Amino-6-chloropyrimidine-2-thiol can be compared with other similar compounds, such as:

4-Amino-2-chloropyridine: Similar structure but with a pyridine ring instead of pyrimidine.

2-Amino-4,6-dichloropyrimidine: Lacks the thiol group but is used as an intermediate in the synthesis of various pyrimidine derivatives.

Uniqueness: The presence of both amino and thiol groups in this compound makes it unique, as it can participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Activité Biologique

4-Amino-6-chloropyrimidine-2-thiol is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4H4ClN3S. It features an amino group (-NH2), a chlorine atom (-Cl), and a thiol group (-SH) attached to the pyrimidine ring. This unique structure contributes to its biological activity, particularly in inhibiting various enzymes and disrupting cellular processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its ability to inhibit the growth of several cancer cell lines, including breast (MDA-MB-231), colorectal (HT-29), and renal (U-937) cancer cells. The compound's mechanism involves interference with nucleic acid synthesis and apoptosis induction through the modulation of key signaling pathways.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, inhibiting enzyme activity. This is particularly relevant for enzymes involved in cancer progression and microbial resistance.

- Nucleic Acid Interaction : The compound may incorporate into DNA or RNA, disrupting their function and leading to cell cycle arrest and apoptosis.

- Modulation of Signaling Pathways : It affects various cellular processes by modulating signaling pathways related to cell proliferation and survival, such as the inhibition of cyclin-dependent kinases (CDKs) .

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrimidine derivatives, including this compound. The results indicated a significant cytotoxic effect on solid tumor cells, with mechanisms involving cell cycle arrest at the G2/M phase and apoptosis induction through upregulation of pro-apoptotic factors like Bax and cleaved PARP .

Inhibition of Enzymes Related to Cancer

Another study focused on the inhibition of glutathione S-transferase (GST) by pyrimidine derivatives, including this compound. The compound demonstrated non-competitive inhibition with an IC50 value indicating strong inhibitory effects compared to other derivatives .

Propriétés

IUPAC Name |

4-amino-6-chloro-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-2-1-3(6)8-4(9)7-2/h1H,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUDMQXADIQKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441153 | |

| Record name | 4-Amino-6-chloropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116230-29-6 | |

| Record name | 4-Amino-6-chloropyrimidine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.